molecular formula C7H5FN2O3 B14885260 6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid

6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B14885260
M. Wt: 184.12 g/mol
InChI Key: AIBFSYIAFFKRTC-UHFFFAOYSA-N
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Description

6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the ligand-free palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with (hetero)aryl halides . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is a key step in the regulation of intracellular trafficking . This inhibition can lead to various biological effects, including antibacterial activity .

Comparison with Similar Compounds

6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

IUPAC Name

6-fluoro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylic acid

InChI

InChI=1S/C7H5FN2O3/c8-4-2-10-5(6(11)12)1-9-7(10)13-3-4/h1,3H,2H2,(H,11,12)

InChI Key

AIBFSYIAFFKRTC-UHFFFAOYSA-N

Canonical SMILES

C1C(=COC2=NC=C(N21)C(=O)O)F

Origin of Product

United States

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